Sulfamethazine sodium salt is classified as a heterocyclic sulfonamide antibiotic. It is derived from sulfamethazine, which has a molecular formula of and a relative molecular mass of approximately 300.31 g/mol. The compound appears as a white to creamy white powder with a pH ranging from 10.0 to 11.0 and an assay purity of 99.0% to 101.0% .
The synthesis of sulfamethazine sodium salt involves several chemical reactions:
The molecular structure of sulfamethazine sodium salt can be represented as follows:
Sulfamethazine sodium salt participates in various chemical reactions:
The mechanism by which sulfamethazine sodium salt exerts its antibacterial effects involves:
Sulfamethazine sodium salt has several scientific uses:
Sulfamethazine sodium salt (chemical name: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide sodium salt; CAS No: 1981-58-4) is a chemically modified version of sulfamethazine designed to overcome the poor aqueous solubility of the parent compound. With the molecular formula C₁₂H₁₃N₄NaO₂S and a molecular weight of 300.31 g/mol, this sodium salt form appears as a white to off-white crystalline powder [3] [4] [9]. The conversion to sodium salt dramatically enhances its water solubility to 50 mg/mL, approximately 100-fold greater than the free base form, enabling formulation of injectable solutions and oral suspensions [3]. This modification occurs at the sulfonamide functional group (-SO₂NH-), where the acidic proton is replaced by sodium, creating a more polar ionic structure that facilitates dissolution in biological fluids [4] [6].
The pharmacological activity stems from its structural similarity to para-aminobenzoic acid (PABA), an essential precursor in bacterial folate synthesis. Sulfamethazine sodium salt acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), blocking the incorporation of PABA into dihydropteroic acid [1] [6] [9]. This inhibition disrupts the synthesis of tetrahydrofolic acid (THF), a crucial cofactor in nucleotide synthesis. Due to the absence of this pathway in mammals (which acquire folate through diet), the drug exhibits selective toxicity against bacteria [1] [8]. Pharmacologically classified as bacteriostatic, sulfamethazine sodium salt inhibits bacterial growth and replication without directly causing cell death [3] [9]. The sodium salt formulation maintains the same mechanism of action as the free base but offers superior bioavailability due to enhanced dissolution kinetics and absorption properties [3] [4].
Table 2: Physicochemical Comparison of Sulfamethazine Forms
Property | Sulfamethazine (Free Base) | Sulfamethazine Sodium Salt |
---|---|---|
Chemical Formula | C₁₂H₁₄N₄O₂S | C₁₂H₁₃N₄NaO₂S |
Molecular Weight | 278.33 g/mol | 300.31 g/mol |
Appearance | White crystalline powder | White to off-white crystalline powder |
Water Solubility | Low (≈0.5 mg/mL) | High (50 mg/mL) |
Primary Application | Oral tablets (human/veterinary) | Injectable solutions, drinking water medication |
Storage Conditions | Room temperature | 2-8°C (refrigerated) |
Sulfamethazine sodium salt occupies a unique position in global antimicrobial therapy, with its application patterns revealing significant divergence between veterinary and human medicine. In veterinary practice, it serves as a first-line antimicrobial categorized under EMA Category D (low risk to public health), extensively employed in livestock including swine, cattle, and poultry for treating gastrointestinal and respiratory infections [2] [5]. Approximately 60% of global consumption occurs in food-producing animals, with emerging economies driving demand growth. China's swine industry (representing 40% of global pork production) heavily utilizes sulfamethazine sodium salt for controlling porcine respiratory disease complex [5] [10]. The compound's cost-effectiveness ($15-20/kg) compared to newer antibiotics ($100+/kg) makes it particularly valuable in regions with limited veterinary healthcare budgets, such as Southeast Asia and Africa [5]. Nigeria's poultry sector, contributing 25% to agricultural GDP, employs sulfamethazine sodium salt for coccidiosis management due to its affordability and ease of administration via drinking water [5].
In human medicine, usage has declined significantly in high-income countries due to allergy concerns (approximately 3% incidence) and the availability of broader-spectrum alternatives [1] [6]. However, it maintains relevance in resource-limited settings and for specific indications. Sulfamethazine sodium salt remains prescribed for urinary tract infections in sub-Saharan Africa, where it constitutes approximately 12% of antibacterial prescriptions [5]. Additionally, it serves as a second-line agent for toxoplasmosis prophylaxis in immunocompromised patients when first-line options are contraindicated [5] [9]. The global market for sulfamethazine sodium salt was valued at US$ million in 2023, with projections indicating growth to US$ million by 2030 at a CAGR of % [10]. Regional dynamics reveal significant variations: North America and Europe exhibit declining human use but stable veterinary applications under strict residue monitoring, while Asia-Pacific shows robust growth driven by expanding livestock production in China, India, and Vietnam [5] [10]. The top three manufacturers—Nanhai Beisha Pharmaceutical, Wugan Pharmaceutical, and Wujiang Bolin Industrial—collectively command approximately % of the global revenue share [10].
Table 3: Global Application Patterns of Sulfamethazine Sodium Salt
Sector | Primary Applications | Regional Usage Trends | Market Drivers |
---|---|---|---|
Livestock Production | Treatment of gastrointestinal/respiratory infections; Coccidiosis control | High growth in Asia (China, Vietnam); Stable in Americas; Declining in EU | Rising meat consumption (+22% since 2010); Cost-effectiveness ($15-20/kg) |
Aquaculture | Prophylaxis against furunculosis (salmon); Streptococcosis (tilapia) | 12% YoY growth in Vietnam's shrimp sector; Restricted in Canada/EU | High-density farming; OIE-approved controlled use |
Human Medicine | UTIs in resource-limited settings; Toxoplasmosis prophylaxis | 12% of antibacterial Rx in sub-Saharan Africa; Minimal use in developed countries | Affordability; Availability in generic formulations |
Companion Animals | Urinary tract infections in dogs/cats | 6.8% projected CAGR (2023-2030); 23% rise in US off-label use | Increasing pet ownership; Antibiotic resistance concerns |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9